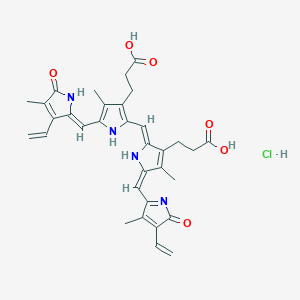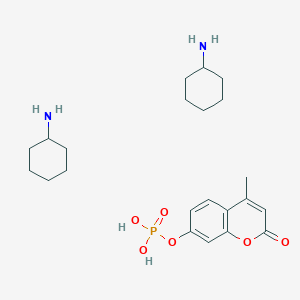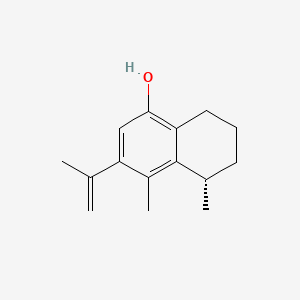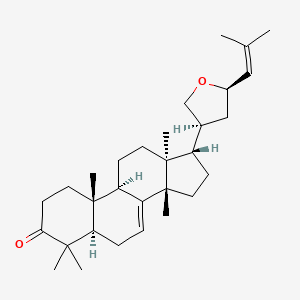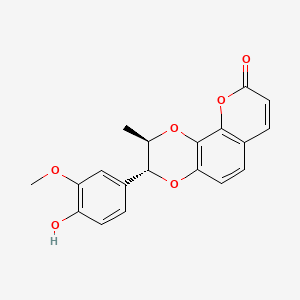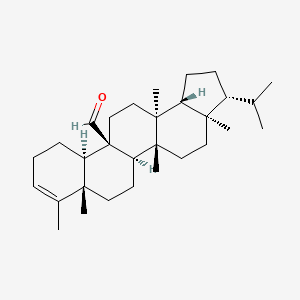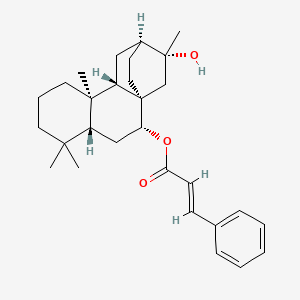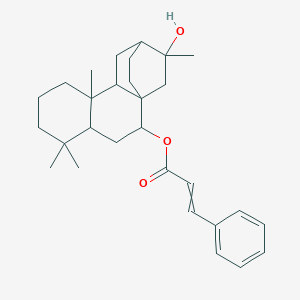
1(10)-Aristolen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1(10)-Aristolen-2-one is a natural compound found in various plant species, including the Aristolochia genus. This compound has been studied extensively in the past few decades due to its potential medicinal properties. In particular, 1(10)-Aristolen-2-one has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties.
Scientific Research Applications
Preparation of Derivatives : The compound "1(10)-Aristolen-2-one" was used in the preparation of derivatives such as "1.8.9.10-Tetradehydro-aristolan-2-one" and "9-Hydroxy-1(10)-aristolen-2-one" from Nardostachys chinensis Batalin (Valerianaceae). This process confirmed the structures of these derivatives, highlighting the compound's role in organic synthesis and structural analysis in chemistry (Rücker & Kretzschmar, 1971).
Identification in Natural Products : "1(10)-Aristolen-2-one" has been identified in natural products. For instance, a study on the root of Plectranthus hereroensis identified an aristolane sesquiterpene aldehyde, whose structure was amended to 1(10)-aristolen-13-al after extensive NMR spectroscopic studies. This compound showed moderate antimicrobial activity, indicating potential pharmacological applications (Rodriguez et al., 1995).
Sedative Effects in Aromatherapy : A study on the sedative effects of sesquiterpenoids from Nardostachys chinensis demonstrated that aristolen-1(10)-en-9-ol, a compound related to "1(10)-Aristolen-2-one", exhibited significant sedative effects when administered via inhalation. This effect was attributed to the compound's interaction with the GABAergic system, suggesting its potential use in aromatherapy and as a natural tranquilizer (Takemoto et al., 2015).
properties
IUPAC Name |
(1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-1a,2,3,6,7,7b-hexahydrocyclopropa[a]naphthalen-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-9-7-11(16)8-10-5-6-12-13(14(12,2)3)15(9,10)4/h8-9,12-13H,5-7H2,1-4H3/t9-,12-,13+,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIBAYUTHVYXER-JWFUOXDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C2C1(C3C(C3(C)C)CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C=C2[C@]1([C@H]3[C@H](C3(C)C)CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1(10)-Aristolen-2-one | |
Q & A
Q1: What are the main natural sources of 1(10)-Aristolen-2-one?
A1: 1(10)-Aristolen-2-one has been identified as a major component in the essential oil of several plant species. This includes Elionurus muticus (Spreng.) Kurth [, ], a grass species from Zimbabwe, and Nardostachys chinensis Batalin [], a flowering plant in the Valerianaceae family.
Q2: Does 1(10)-Aristolen-2-one exhibit any biological activity?
A2: Research suggests that 1(10)-Aristolen-2-one possesses antifungal properties. Studies have shown its activity against Candida albicans, C. krusei, and Cryptococcus neoformans []. Additionally, it's worth noting that 9α-hydroxy-1(10)-aristolen-2-one (Debilon), a structurally similar compound also found in Nardostachys chinensis, exhibits cytotoxic activity [].
Q3: Can 1(10)-Aristolen-2-one be synthesized?
A3: Yes, 1(10)-Aristolen-2-one can be synthesized from 1(10)-aristolene. This synthetic route has been used to confirm the structures of both 1(10)-Aristolen-2-one and 9-hydroxy-1(10)-aristolen-2-one (Debilon) [].
Q4: Are there any potential applications for 1(10)-Aristolen-2-one based on its known properties?
A4: The antifungal activity of 1(10)-Aristolen-2-one suggests its potential use in treating mycotic diseases []. Further research is needed to explore this application and assess its efficacy and safety in clinical settings.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





